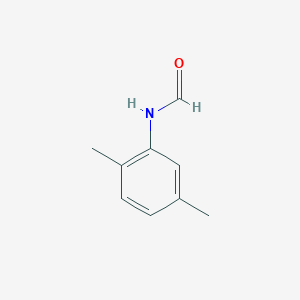

N-(2,5-Dimethylphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFXOAIGZVRARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324357 | |

| Record name | N-(2,5-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-40-3 | |

| Record name | 2,5-Dimethylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Formoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,5-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-Dimethylphenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLFORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8932X59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Preparations of N 2,5 Dimethylphenyl Formamide

Established Synthetic Routes for N-Arylformamides

Traditional methods for the synthesis of N-arylformamides have been well-documented and are widely employed in both academic and industrial settings. These routes are characterized by their reliability and the use of readily available starting materials.

The most direct and classical method for the preparation of N-arylformamides is the acylation of aromatic amines with formic acid or its derivatives. This approach involves the reaction of an aniline (B41778), in this case, 2,5-dimethylaniline (B45416), with a formylating agent. Formic acid itself can be used, often in the presence of a dehydrating agent or under azeotropic distillation conditions to remove the water formed during the reaction and drive the equilibrium towards the product.

Alternatively, more reactive derivatives of formic acid can be employed to achieve higher yields and faster reaction times. A common example is the use of a mixture of formic acid and acetic anhydride (B1165640), which generates a mixed anhydride in situ, a more potent acylating agent. Another approach is the use of formylating agents like ethyl formate. The reaction of 2,5-dimethylaniline with ethyl formate, typically heated under reflux, results in the formation of N-(2,5-Dimethylphenyl)formamide and ethanol (B145695). The removal of ethanol can help to increase the product yield.

A study on the formylation of various anilines demonstrated that heating the amine with an excess of 98-100% formic acid for several hours can afford the corresponding formamides in high yields. For instance, refluxing 2,5-dimethylaniline with formic acid represents a straightforward procedure for obtaining this compound.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2,5-Dimethylaniline | Formic Acid | Reflux | This compound | High |

| 2,5-Dimethylaniline | Ethyl Formate | Reflux | This compound | Moderate to High |

| 2,5-Dimethylaniline | Formic Acid / Acetic Anhydride | Room Temperature to Gentle Heating | This compound | High |

An alternative pathway to N-arylformamides involves the hydrolysis of N,N'-diarylformamidines. These formamidines can be prepared from the corresponding aromatic amine and orthoformates. For the synthesis of this compound, 2,5-dimethylaniline would be reacted with an orthoformate like triethyl orthoformate, often in the presence of an acid catalyst, to yield N,N'-bis(2,5-dimethylphenyl)formamidine.

Subsequent hydrolysis of the formamidine (B1211174), typically under acidic or basic conditions, cleaves the C=N double bond to furnish the desired this compound and regenerate one equivalent of the starting amine, 2,5-dimethylaniline. While this two-step process is less direct than direct formylation, it can be advantageous in certain contexts, for example, when the direct formylation proves to be low-yielding or when the formamidine intermediate is required for other transformations.

Development of Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient, milder, and environmentally benign methods for the synthesis of N-arylformamides. These novel approaches often involve the use of catalysts to enhance reaction rates and selectivity.

Catalytic N-formylation has emerged as a powerful tool for the synthesis of formamides. A variety of catalysts have been explored for the formylation of aromatic amines using different formyl sources. For instance, heterogeneous catalysts, such as zeolites or functionalized silica (B1680970), have been employed to facilitate the reaction between anilines and formic acid, allowing for easier catalyst recovery and reuse.

In some methodologies, carbon dioxide, a renewable and non-toxic C1 source, has been utilized for the N-formylation of amines in the presence of a hydrosilane and a suitable catalyst. This approach is considered a green chemical process. While specific examples for this compound are not always explicitly detailed in broader studies, the general applicability of these catalytic systems to a wide range of anilines suggests their potential for the synthesis of this specific compound.

Another catalytic system involves the use of iron nanoparticles for the formylation of amines with N,N-dimethylformamide (DMF) as the formylating agent. These reactions are often carried out at elevated temperatures and demonstrate good to excellent yields for a variety of substituted anilines.

For challenging substrates or when high yields are critical, more powerful reagents can be employed. The use of triflic anhydride (Tf2O) in the presence of a formyl source represents a highly efficient method for N-formylation. In this reaction, triflic anhydride activates the formyl source, creating a highly reactive formylating agent.

A reported procedure involves the treatment of an aniline with N,N-dimethylformamide (DMF) or formamide (B127407) in the presence of triflic anhydride and a base, such as pyridine, at low temperatures. This method is known to be very rapid and high-yielding for a broad range of anilines, including sterically hindered ones. The application of this protocol to 2,5-dimethylaniline is expected to proceed smoothly to afford this compound in excellent yield.

| Method | Catalyst/Reagent | Formyl Source | Key Advantage |

| Catalytic N-Formylation | Iron Nanoparticles | N,N-Dimethylformamide | Use of an inexpensive and abundant metal catalyst |

| Catalytic N-Formylation | Zeolites | Formic Acid | Heterogeneous catalysis, catalyst reusability |

| Triflic Anhydride-Mediated | Triflic Anhydride/Pyridine | N,N-Dimethylformamide | High reactivity and excellent yields for hindered amines |

Optimization of Reaction Parameters and Purity Assessment

The successful synthesis of this compound relies on the careful optimization of reaction parameters. Factors such as temperature, reaction time, stoichiometry of reagents, and the choice of solvent and catalyst can significantly impact the yield and purity of the final product. For instance, in the direct formylation with formic acid, controlling the temperature is crucial to prevent side reactions.

Once the synthesis is complete, the purity of the this compound must be assessed. Common techniques for purification include recrystallization or column chromatography. The identity and purity of the compound are then confirmed using various analytical methods. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the product. Spectroscopic techniques are also essential for structural confirmation. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while infrared (IR) spectroscopy can confirm the presence of the amide functional group. Mass spectrometry (MS) is used to determine the molecular weight of the compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment |

| Recrystallization/Column Chromatography | Purification |

| ¹H NMR and ¹³C NMR Spectroscopy | Structural Elucidation |

| Infrared (IR) Spectroscopy | Functional Group Identification (Amide C=O and N-H bonds) |

| Mass Spectrometry (MS) | Molecular Weight Determination |

Stoichiometric Control and Inert Atmosphere Requirements

Achieving high yield and purity in the synthesis of this compound necessitates precise control over the molar ratios of the reactants. In formylation reactions using formic acid, a slight excess of the formylating agent is typically employed. This ensures that the 2,5-dimethylaniline is completely consumed, driving the equilibrium towards the product side. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the formylating agent, followed by the elimination of a water molecule.

Solvent Selection and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are pivotal parameters that significantly influence the rate and efficiency of the formylation process.

Solvent Selection: The formylation of anilines can often be carried out using the formylating agent itself as the solvent. For instance, refluxing 2,5-dimethylaniline in an excess of formic acid is a common solvent-free approach. In other cases, a high-boiling aprotic solvent may be used. N,N-Dimethylformamide (DMF) is a noteworthy choice as it can serve the dual role of a polar aprotic solvent and a formylating reagent, particularly at high temperatures (e.g., 100°C or higher). nih.gov The selection of a solvent is critical as it can affect reaction rates by stabilizing or destabilizing the transition states of the reaction. nih.gov The polarity of the solvent can influence the solubility of reactants and the energy barrier of the reaction pathway. nih.gov

Temperature Effects: Temperature has a direct and pronounced effect on reaction efficiency. Elevated temperatures are generally required to overcome the activation energy of the reaction and to drive off the water byproduct when using formic acid, thereby shifting the reaction equilibrium towards the formation of the amide. However, excessively high temperatures can promote side reactions and lead to the degradation of either the starting material or the product. Optimal temperature control is therefore essential for maximizing the yield of this compound while minimizing the formation of impurities.

Table 1: Effect of General Reaction Parameters on Formylation Efficiency

| Parameter | Condition | General Effect on Reaction Efficiency |

|---|---|---|

| Stoichiometry (Amine:Formylating Agent) | Equimolar (1:1) | May result in incomplete conversion of the starting amine. |

| Slight Excess of Formylating Agent (e.g., 1:1.2) | Drives reaction to completion, increasing product yield. | |

| Temperature | Low Temperature | Very slow reaction rate, often impractical. |

| Elevated Temperature (e.g., Reflux) | Increases reaction rate and helps remove water byproduct, but may increase impurity formation if not optimized. | |

| Atmosphere | Air | Risk of amine oxidation, leading to colored impurities and lower yield. |

| Inert (N₂, Ar) | Prevents oxidation, improving product purity and yield. |

Purification Techniques for High-Purity Product Isolation

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the reaction and the required final purity.

Recrystallization: Recrystallization is a highly effective technique for purifying solid organic compounds. For N-aryl formamides, this method is widely used. It involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A documented method for purifying a crude product derived from 2,5-dimethylaniline involves repeated recrystallizations from absolute ethanol to obtain a high-purity solid. cdnsciencepub.com The selection of an appropriate solvent or solvent system is crucial for successful recrystallization.

Column Chromatography: For laboratory-scale purifications or when separating mixtures with similar polarities, column chromatography is a standard and powerful technique. youtube.com A column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. youtube.com A solvent or mixture of solvents (the mobile phase) is then passed through the column. youtube.com Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds generally elute faster, while more polar compounds are retained longer. youtube.com Proper sample preparation, ensuring the sample is free of particulates, is important to prevent clogging the column. sigmaaldrich.com

Distillation: On an industrial scale, or for liquid formamides, vacuum distillation is often the preferred method of purification. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without thermal degradation. This method is effective for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. Formamides can often be purified to greater than 99% purity using distillation techniques. dsir.nic.in

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle of Separation | Typical Scale | Common Application |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Lab to Pilot | Purification of solid products to high purity. cdnsciencepub.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase. youtube.com | Lab | Separation of complex mixtures or achieving very high purity. |

| Vacuum Distillation | Differential boiling points under reduced pressure. | Lab to Industrial | Purification of high-boiling liquids or solids that can be melted. dsir.nic.in |

Reaction Mechanisms and Comprehensive Reactivity Profiling

Fundamental Transformations of the Formamide (B127407) Functional Group

The formamide group is susceptible to both oxidative and reductive transformations, providing pathways to a variety of other functional groups.

The formamide group of N-arylformamides can undergo oxidative dehydrogenation. This transformation is a key step in various synthetic routes. nih.govnih.gov While specific studies on the direct oxidation of N-(2,5-Dimethylphenyl)formamide are not extensively detailed in the literature, analogous reactions with other N-arylformamides suggest potential pathways. For instance, N-arylformamides can be catalytically oxidized to produce isocyanates or carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. scbt.com The reaction often involves metal-catalyzed processes that facilitate the removal of hydrogen. nih.gov

A plausible mechanism for oxidative dehydrogenation involves the initial activation of the N-H bond, followed by elimination to form an isocyanate. This isocyanate can then be trapped by a nucleophile, such as an alcohol, to yield a carbamate. The specific reagents and conditions, such as the choice of catalyst and oxidant, play a crucial role in determining the final product. nih.govnih.gov

The reduction of the formamide group in this compound provides a direct route to the corresponding secondary amine, N-methyl-2,5-dimethylaniline. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The general mechanism for the reduction of amides with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride attack on the iminium ion then yields the final amine product.

While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides, its reactivity can be enhanced by using additives or by converting the amide to a more reactive species in situ. organic-chemistry.orgscielo.org.mx For instance, activation of the amide with triflic anhydride (B1165640) (Tf₂O) can facilitate reduction with NaBH₄. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Amide Reduction

| Reducing Agent | Reactivity with Amides | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous ether or THF, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | Low | Generally unreactive unless activated |

| NaBH₄ / Activating Agent (e.g., Tf₂O) | Moderate to High | THF, room temperature |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being influenced by the directing effects of the formamido and methyl groups.

The formamido group (-NHCHO) is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The two methyl groups are also ortho, para-directing and activating. In this compound, the directing effects of these substituents must be considered collectively.

Electrophilic attack is expected to occur at the positions ortho and para to the formamido group, which are positions 4 and 6. The methyl groups at positions 2 and 5 also direct incoming electrophiles to the positions ortho and para to them. The position para to the 2-methyl group is position 5 (already substituted), and the ortho positions are 1 (substituted) and 3. The position para to the 5-methyl group is position 2 (already substituted), and the ortho positions are 4 and 6. Therefore, the directing effects of the formamido group and the two methyl groups are reinforcing, strongly favoring substitution at positions 4 and 6. Steric hindrance from the ortho-methyl group might slightly disfavor substitution at position 3.

For instance, in the nitration of N-(2,5-dimethylphenyl)acetamide, a closely related compound, substitution is expected to occur at the positions activated by both the acetamido and methyl groups. nih.gov

The two methyl groups on the aromatic ring have a significant impact on the reactivity of this compound. As electron-donating groups, they increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to unsubstituted N-phenylformamide. This activating effect enhances the rate of reactions such as nitration, halogenation, and sulfonation.

Furthermore, the positions of the methyl groups influence the regioselectivity of these reactions. The combined directing effects of the formamido group and the two methyl groups lead to a high degree of regioselectivity, primarily directing incoming electrophiles to the 4 and 6 positions. The steric bulk of the methyl groups can also play a role, potentially hindering attack at the adjacent positions.

This compound as a Versatile Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and agrochemicals.

One of the most notable applications is in the Vilsmeier-Haack reaction , where it can act as a formylating agent. wikipedia.orgijpcbs.comnumberanalytics.com In this reaction, the formamide reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium ion, which is a potent electrophile capable of formylating activated aromatic and heterocyclic compounds. wikipedia.orgijpcbs.comnumberanalytics.comjk-sci.com

Furthermore, N-arylformamides are precursors in the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular cyclization is typically promoted by a dehydrating agent like POCl₃. The electron-donating methyl groups on the phenyl ring of this compound would facilitate this electrophilic aromatic substitution reaction. nrochemistry.com

This compound and its derivatives are also utilized in the synthesis of formamidine (B1211174) pesticides . nih.govgoogle.com For example, it can be a precursor to N'-(2,5-dimethylphenyl)-N-methylformamidine, a key structural motif in some insecticidal and acaricidal agents.

The synthesis of indole (B1671886) derivatives can also involve N-arylformamides. While the classical Fischer indole synthesis uses phenylhydrazines, related methodologies can utilize formamide derivatives. nih.govmdpi.com

Table 2: Key Reactions Utilizing N-Arylformamide Intermediates

| Reaction | Reagents | Product Type |

| Vilsmeier-Haack Reaction | POCl₃, Electron-rich arene | Aryl aldehydes |

| Bischler-Napieralski Reaction | POCl₃ or other dehydrating agent | Dihydroisoquinolines |

| Formamidine Synthesis | Various | Formamidine pesticides |

| Indole Synthesis | Modifications of Fischer indole synthesis | Substituted indoles |

Building Block for Complex Organic Scaffolds

This compound serves as a versatile and crucial building block in synthetic organic chemistry, providing a foundational structure for the elaboration of more complex molecular architectures. a2bchem.com Its utility stems from the combination of a reactive formamide group and a sterically defined dimethylphenyl moiety. This structure is a recognized scaffold in the development of new antimicrobial agents. nih.gov The 2,5-dimethylphenyl group is a common structural feature in many bioactive compounds, including those with activity against bacteria, fungi, and viruses. nih.gov

The compound acts as a key intermediate for producing a variety of fine chemicals and active pharmaceutical ingredients. a2bchem.com Research has focused on using derivatives of this scaffold to develop novel antimicrobial candidates, particularly in addressing multidrug-resistant pathogens. nih.gov For instance, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and explored as novel scaffolds for creating new antimicrobial drugs targeting Gram-positive bacteria and pathogenic fungi. nih.gov The inherent structure of this compound provides a robust platform upon which chemists can build, adding functional groups and ring systems to generate libraries of compounds for biological screening.

Table 1: Examples of Scaffolds Derived from this compound Precursors

| Precursor Class | Derived Scaffold | Target Application | Reference |

|---|---|---|---|

| N-2,5-dimethylphenylthioureido acids | Thiazole (B1198619) derivatives | Antimicrobial agents | nih.gov |

| N-2,5-dimethylphenylthioureido acids | 2,3-dihydroquinolin-4(1H)-one derivatives | Antimicrobial agents | nih.gov |

Precursor in Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to act as a source of a single carbon atom (a C1 building block) is fundamental to its utility in constructing various ring systems. researchgate.net

A primary application of this compound is in the Vilsmeier-Haack reaction , a powerful method for the formylation of electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.org In this reaction, this compound reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com This reagent is then attacked by an electron-rich species, leading to formylation after hydrolysis. youtube.com This process is a key step in building many heterocyclic frameworks. ijpcbs.com

The general mechanism involves:

Formation of the Vilsmeier Reagent: The substituted formamide attacks phosphorus oxychloride to generate the electrophilic chloroiminium ion. youtube.com

Electrophilic Attack: An electron-rich substrate (such as an activated aromatic ring or another heterocycle) attacks the Vilsmeier reagent. youtube.com

Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the final aldehyde or ketone. wikipedia.orgyoutube.com

This reactivity allows this compound and related formamides to serve as precursors for diverse heterocyclic systems, including quinazolinones, pyrazoles, and oxazines. researchgate.netijpcbs.comresearchgate.net For example, in the Niementowski quinazoline (B50416) synthesis, formamide can be reacted with anthranilic acids to produce quinazolinones. researchgate.netmdpi.com Similarly, the Vilsmeier-Haack reaction performed on various hydrazones provides a convenient route to 4-formylpyrazoles. researchgate.net

Table 2: Heterocyclic Systems Synthesized Using Formamide Precursors

| Heterocyclic System | Reaction Type | Role of Formamide | Reagents | Reference |

|---|---|---|---|---|

| Quinazolinones | Niementowski Reaction | C1 Feedstock / Cyclization | Anthranilic acid | researchgate.netmdpi.com |

| 4-Formylpyrazoles | Vilsmeier-Haack Reaction | Formylating Agent | Hydrazones, POCl₃ | researchgate.net |

| Aryl Aldehydes | Vilsmeier-Haack Reaction | Formylating Agent | Electron-rich arenes, POCl₃ | organic-chemistry.orgwikipedia.org |

| Oxazines | Vilsmeier Cyclization | Formylating Agent / Cyclization | Amidoalkyl naphthols, POCl₃ | ijpcbs.com |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction has been instrumental in providing a definitive solid-state structure of N-(2,5-Dimethylphenyl)formamide and its derivatives.

The analysis of intramolecular bond lengths and angles reveals the covalent framework of the molecule. In formamides, the C-N and C=O bonds of the amide group exhibit lengths that are intermediate between single and double bonds, indicating electron delocalization. rsc.orgnist.gov For example, in formamide (B127407) itself, the C-N bond length is approximately 1.350 Å and the C=O bond length is about 1.210 Å. nist.gov The bond angles around the central carbonyl carbon and the nitrogen atom deviate from ideal sp2 hybridization due to steric and electronic effects. The planarity of the formamide group is a key feature, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. rsc.org

Below is a table of typical bond lengths found in formamide structures.

| Bond | Typical Length (Å) |

| C=O | 1.210 |

| C-N | 1.350 |

| N-H | 1.001 |

| C-H | 1.090 |

Data sourced from experimental values for formamide. nist.gov

Spectroscopic Characterization for Molecular Structure and Dynamics

Spectroscopic methods provide complementary information about the molecular structure and can probe dynamic processes.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.govnih.govcsic.es The molecular ion (M•+) of this compound, with a chemical formula of C9H11NO, has a monoisotopic mass of 149.084064 g/mol . uni.lu

Upon ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgchemguide.co.uk The fragmentation pattern is a molecular fingerprint that can be used for identification. For N-aryl amides, common fragmentation pathways include cleavage of the amide bond (C-N) and rearrangements. arkat-usa.org The fragmentation of the related compound, N-(2,4-dimethylphenyl)formamide, a metabolite of amitraz (B1667126), has been studied, showing characteristic fragment ions. ual.es The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. ual.esnih.gov

The table below shows the predicted collision cross section (CCS) values for various adducts of this compound, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 150.09134 | 128.8 |

| [M+Na]+ | 172.07328 | 137.6 |

| [M-H]- | 148.07678 | 133.2 |

| [M+NH4]+ | 167.11788 | 150.4 |

| [M+K]+ | 188.04722 | 135.6 |

| [M+H-H2O]+ | 132.08132 | 123.4 |

| [M+HCOO]- | 194.08226 | 154.9 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

¹H NMR Spectroscopy would reveal distinct signals for the different proton environments in the molecule. The formyl proton (CHO) is expected to appear as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region. The N-H proton signal would likely be broad and its chemical shift dependent on solvent and concentration. The aromatic protons would present a complex splitting pattern based on their positions on the phenyl ring, and the two methyl groups (CH₃) would each show a singlet, though with slightly different chemical shifts due to their distinct electronic environments.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) is typically observed significantly downfield. The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the positions of the methyl and formamido substituents. The two methyl carbons would be found in the upfield region of the spectrum. For the related compound N-(2,6-dimethylphenyl)formamide, the reported ¹³C NMR spectral data illustrates the expected chemical shifts. chemicalbook.com

Table 1: Representative ¹³C NMR Data for N-(2,6-Dimethylphenyl)formamide

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| Aromatic C | Data not available |

| CH₃ | Data not available |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (N-H and C=O stretching)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, a secondary amide, the most characteristic vibrations are the N-H stretch and the C=O (carbonyl) stretch, often referred to as the Amide I band.

The N-H stretching vibration in secondary amides typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. ucla.edu The exact position can be influenced by hydrogen bonding; in concentrated solutions, the peak is broader and at a lower frequency, while in dilute solutions or in the gas phase, a sharper peak at a higher frequency is observed.

The carbonyl (C=O) stretching vibration , or Amide I band, is one of the most intense absorptions in the IR spectrum of an amide. For secondary amides, this band is typically found in the range of 1630-1690 cm⁻¹. ucla.edu Its position can also be affected by the physical state of the sample and by electronic effects from the substituents on the aromatic ring. For instance, the IR spectrum of N,N-dimethylformamide, a tertiary amide, shows a strong C=O band around 1651 cm⁻¹. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Secondary Amides

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

Conformational Analysis of Formamide Derivatives

The planarity of the amide bond imparts a high degree of conformational rigidity to formamide derivatives, leading to distinct isomeric forms.

Cis/Trans Isomerism in N-Phenylamides

The partial double bond character of the C-N bond in amides restricts rotation, giving rise to cis and trans isomers (also known as E/Z isomers). chemicalbook.com In N-phenylamides, these isomers are defined by the relative orientation of the phenyl group and the carbonyl oxygen atom with respect to the C-N bond. In the trans conformation, the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. nist.govnp-mrd.org

For many N-monosubstituted amides, the trans conformation is sterically preferred. nist.gov However, substituting the N-alkyl group with a phenyl group can increase the stability of the cis isomer. nist.gov For example, studies on formanilide (B94145) have shown that it exists as a mixture of both cis and trans isomers in solution, with the trans isomer being more stable in the gas phase by approximately 2.5 kcal/mol. nist.govhmdb.ca The relative populations of the cis and trans isomers can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the phenyl ring. nist.gov In the case of this compound, the presence of a methyl group at the ortho position could introduce steric hindrance that influences the equilibrium between the cis and trans forms.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy, which typically utilizes microwave or far-infrared radiation, is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. sigmaaldrich.com From these constants, precise information about the molecule's moments of inertia can be derived, which in turn allows for the accurate calculation of bond lengths and angles, providing a definitive three-dimensional structure of the molecule. sigmaaldrich.com

This technique is particularly well-suited for distinguishing between different conformers, such as the cis and trans isomers of N-phenylamides, as each conformer will have a unique set of rotational constants and thus a distinct rotational spectrum. uni.lu Studies on the parent molecule, formamide, have utilized rotational spectroscopy to provide detailed data on its structure. For larger molecules like this compound, the analysis can be complex, but it remains a powerful tool for unambiguously determining the dominant conformation(s) present in the gas phase and for quantifying the energy differences between them. sigmaaldrich.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule with high accuracy. For N-(2,5-Dimethylphenyl)formamide, these calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the distribution of electrons within the molecule, can also be thoroughly analyzed using DFT. This includes the calculation of molecular orbitals and the generation of electron density maps, which are crucial for understanding the molecule's reactivity and intermolecular interactions. While general principles of chemical bonding apply, specific optimized geometrical parameters and detailed electronic structure analyses for this compound are not available in published literature.

Analysis of Substituent Effects on Electronic Properties

The electronic properties of an aromatic compound like this compound are significantly influenced by the nature and position of substituents on the phenyl ring. The two methyl groups at the 2 and 5 positions are expected to have a notable impact on the molecule's electronic characteristics due to their electron-donating nature.

A systematic DFT study could quantify these effects by comparing the electronic properties of this compound with unsubstituted N-phenylformamide and other isomers. Key parameters such as charge distribution, dipole moment, and electrostatic potential surfaces would be calculated to understand how the methyl substituents modulate the electron density across the molecule. However, specific computational studies detailing the substituent effects for this particular isomer are currently absent from the scientific record.

Frontier Molecular Orbital (HOMO-LUMO) Energy Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule.

DFT calculations are routinely used to determine the energies of the HOMO and LUMO. For this compound, this would involve calculating the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule would also indicate the likely sites for electrophilic and nucleophilic attack, respectively. At present, there are no published studies that report the specific HOMO-LUMO energy gap for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. This technique is particularly valuable for understanding processes that occur in the condensed phase.

Investigation of Intermolecular Interactions in Solution

The behavior of this compound in a solvent is governed by a complex network of intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. MD simulations can be employed to model the compound in a solvent box, providing detailed information about the solvation shell structure and the dynamics of solvent molecules around the solute.

By analyzing the radial distribution functions and coordination numbers obtained from MD simulations, one could characterize the strength and nature of the interactions between this compound and various solvents. This information is crucial for understanding its solubility and transport properties. To date, no specific MD simulation studies on the solution behavior of this compound have been reported.

Studies of Polymorphism and Crystal Growth Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. MD simulations can be a powerful tool to investigate the factors that influence crystal nucleation and growth, providing insights into the formation of different polymorphic forms.

For this compound, MD simulations could be used to study the aggregation of molecules from solution and their arrangement into a crystal lattice. By analyzing the intermolecular interactions and packing arrangements, it would be possible to predict potential polymorphs and understand the conditions that favor their formation. Such computational explorations of the solid-state landscape of this compound have not yet been undertaken or published.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

The primary reaction mechanisms anticipated for this compound with •OH radicals include:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from different sites on the molecule.

Methyl-Group Hydrogen Abstraction: Abstraction of a hydrogen atom from one of the two methyl groups on the phenyl ring.

Formyl-Hydrogen Abstraction: Abstraction of the hydrogen atom from the formyl (-CHO) group.

•OH Addition: The electrophilic addition of the •OH radical to the aromatic ring, forming an OH-adduct. This is a common pathway for aromatic compounds. mdpi.com

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods like M06-2X or more computationally intensive methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to model these reactions. mdpi.comnih.gov These methods allow for the mapping of the potential energy surface (PES) of the reaction.

Key computational steps include:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each.

Transition State (TS) Search: Locating the first-order saddle point on the PES that connects reactants to products. scm.com A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govscm.com

Energy Calculations: Determining the relative energies of all stationary points on the PES. This allows for the calculation of reaction barriers (activation energies) and reaction enthalpies.

Rate Constant Calculation: Using the calculated energy barriers and vibrational frequencies, reaction rate constants can be predicted using theories like Transition State Theory (TST). mdpi.com

In a study of the 4-methyl aniline (B41778) + •OH reaction, calculations showed that H-abstraction from the -NH2 group and •OH addition to the ring are the dominant pathways. mdpi.com By analogy, for this compound, H-abstraction from the -NHCHO group and •OH addition to the dimethylphenyl ring are expected to be the most favorable reaction channels. The presence of the electron-donating methyl groups on the ring would influence the regioselectivity of the •OH addition.

In Silico Prediction of Physico-chemical Parameters Relevant to Environmental Transport (excluding toxicity predictions)

The environmental transport and fate of a chemical are governed by its physicochemical properties. For many chemicals, including this compound, experimental data may be limited. In such cases, in silico models, particularly Quantitative Structure-Property Relationship (QSPR) models, are employed to predict these crucial parameters. nih.gov These models use the molecular structure of a compound to estimate its properties.

A primary resource for such predicted data is the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. epa.govchemistryforsustainability.org This platform aggregates data and runs predictive models, such as the EPI (Estimation Program Interface) Suite™, to provide estimates for environmental fate and transport properties. data.govechemportal.org The predictions are based on well-established QSPR methodologies that correlate structural fragments and molecular descriptors with experimentally determined property values from large datasets.

Below is a table of predicted physicochemical parameters for this compound (DTXSID80324357), sourced from computational models. These parameters are critical for modeling the compound's distribution in air, water, soil, and biota.

| Parameter | Predicted Value | Significance in Environmental Transport |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.2 | Indicates the tendency of the compound to partition into organic matter (soil, sediment, biota) versus water. A higher value suggests greater lipophilicity. |

| Water Solubility | 1,000 - 2,500 mg/L | Governs the concentration of the compound that can be dissolved in water, affecting its mobility in aquatic systems and leaching potential in soil. |

| Vapor Pressure | 0.001 - 0.004 mmHg | Determines the likelihood of the compound to volatilize from soil or water surfaces into the atmosphere. Lower values indicate lower volatility. |

| Henry's Law Constant | 2.0 x 10⁻⁸ - 8.0 x 10⁻⁸ atm-m³/mol | Represents the partitioning between air and water. A low value suggests the compound will preferentially remain in the aqueous phase rather than volatilizing. |

| Boiling Point | 270 - 280 °C | Related to volatility and the physical state of the substance under environmental conditions. |

| Melting Point | 118 - 122 °C | Affects the physical state of the compound and can influence its dissolution rate and environmental mobility. |

These predicted values suggest that this compound has moderate water solubility and a low tendency to volatilize, indicating it is likely to be found primarily in aqueous and soil/sediment compartments if released into the environment. Its LogP value suggests a potential for bioaccumulation in organisms.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental to the analysis of N-(2,5-Dimethylphenyl)formamide, providing the necessary separation from impurities, metabolites, and matrix components. The choice of technique depends on the specific analytical goal, such as purity assessment, trace-level quantification, or the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Profiling and Impurity Resolution

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a robust and widely used technique for determining the purity of this compound and resolving potential impurities. The method's effectiveness relies on the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 column) and a mobile phase. mtc-usa.comsielc.comresearchgate.net

A typical HPLC method for the purity profiling of this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. mtc-usa.com UV detection is suitable as the aromatic ring in the molecule provides a chromophore that absorbs UV light, allowing for sensitive detection. mtc-usa.compsu.edu

Research Findings: In a representative analysis, a C18 column can effectively separate this compound from its potential process-related impurities, such as 2,5-dimethylaniline (B45416) and other isomeric formamides. The retention time of the main compound is influenced by the mobile phase composition, with a higher percentage of organic solvent leading to a shorter retention time. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks. For more complex separations, a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve better resolution of all components. mtc-usa.comsielc.com

Table 1: Illustrative HPLC-UV Purity Analysis of a this compound Sample

| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |

| 1 | 2,5-Dimethylaniline | 3.52 | 15,430 | 0.45 |

| 2 | Unknown Impurity | 4.15 | 8,670 | 0.25 |

| 3 | This compound | 5.89 | 3,405,900 | 99.30 |

This table is a representative example of HPLC-UV data and does not reflect actual experimental results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis and Metabolite Tracking

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govyoutube.com This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is separated chromatographically, ionized (typically via electrospray ionization - ESI), and then the specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity and allows for quantification at very low levels. nih.govyoutube.com

Research Findings: A sensitive LC-MS/MS method for formamidine (B1211174) pesticides and their metabolites, which are structurally related to this compound, has been developed, demonstrating the potential for very low limits of detection (LODs) in the range of 0.01–0.04 µg/L in human blood. nih.gov For this compound, a similar method would involve optimizing the ESI source parameters and identifying unique precursor-to-product ion transitions. This would enable the tracking of its metabolites by targeting predicted biotransformation products, such as hydroxylated or N-dealkylated species. The use of core-shell columns can significantly reduce analysis time while maintaining high separation efficiency. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (ng/mL) |

| This compound | 150.1 | 122.1 | 15 | 0.05 |

| Hydroxylated Metabolite | 166.1 | 138.1 | 18 | 0.10 |

This table presents hypothetical yet plausible LC-MS/MS parameters for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Compound Analysis in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netshimadzu.co.uk For this compound, GC-MS can be particularly useful for its determination as a residual solvent in pharmaceuticals or for identifying volatile impurities. thermofisher.comnih.gov The sample is typically introduced into the GC via a heated inlet, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact - EI) and fragmented, producing a characteristic mass spectrum that acts as a chemical fingerprint. nih.govshimadzu.eu

Research Findings: GC-MS methods have been developed for the analysis of N,N-dimethylformamide (DMF) and other formamides. nih.govresearchgate.net These methods can be adapted for this compound. The typical fragmentation of aromatic amides in EI-MS involves cleavage of the N-CO bond, leading to the formation of a resonance-stabilized benzoyl-type cation. acs.orgyoutube.com For this compound, this would result in a prominent ion at m/z 121. Further fragmentation can also occur, providing additional structural information. Headspace GC-MS is a common approach for analyzing residual solvents, where the volatile compounds in the headspace above the sample are injected into the GC, minimizing matrix effects. researchgate.netthermofisher.com

Table 3: Illustrative GC-MS Fragmentation Data for this compound

| Retention Time (min) | Mass to Charge Ratio (m/z) | Relative Abundance | Proposed Fragment |

| 8.25 | 149 | 85% | [M]+ (Molecular Ion) |

| 8.25 | 121 | 100% | [M-CO]+ |

| 8.25 | 91 | 45% | [C7H7]+ |

| 8.25 | 77 | 30% | [C6H5]+ |

This table is a representative example of GC-MS data and does not reflect actual experimental results.

High-Sensitivity Mass Spectrometry Applications

For applications requiring the highest level of analytical performance, such as definitive structure elucidation and the separation of closely related isomers, advanced mass spectrometry techniques are employed.

Orbitrap High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Orbitrap High-Resolution Mass Spectrometry (HRMS) provides exceptionally high mass resolution and accuracy, enabling the determination of the elemental composition of a compound with a high degree of confidence. thermofisher.commicrotrace.com This is particularly valuable for identifying unknown impurities or metabolites of this compound. The Orbitrap mass analyzer can achieve mass resolutions exceeding 100,000, allowing for the differentiation of compounds with very similar nominal masses. thermofisher.comthermofisher.com When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for comprehensive screening and identification of small molecules in complex mixtures. researchgate.netyoutube.com

Research Findings: The application of Orbitrap HRMS allows for mass measurements with sub-ppm accuracy. microtrace.com For this compound (C9H11NO), the theoretical exact mass can be calculated. An experimental measurement using an Orbitrap instrument would yield a mass very close to this theoretical value, confirming the elemental composition and distinguishing it from other potential isobaric interferences. This high mass accuracy is critical in metabolomics and impurity profiling to correctly identify unknown compounds. youtube.comcopernicus.org

Table 4: Representative Accurate Mass Measurement of this compound by Orbitrap HRMS

| Parameter | Value |

| Theoretical Exact Mass (C9H11NO) | 149.08406 |

| Measured Exact Mass | 149.08401 |

| Mass Error (ppm) | -0.33 |

| Resolution (FWHM) | 120,000 |

This table illustrates a typical result from an Orbitrap HRMS analysis and is for representative purposes only.

Ion Mobility Spectrometry for Isomer Discrimination

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgmylab-analyzer.de When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for discriminating between isomeric compounds that cannot be resolved by mass spectrometry alone. nih.govnih.govfrontiersin.org Since this compound has several structural isomers (e.g., N-(2,4-Dimethylphenyl)formamide, N-(3,4-Dimethylphenyl)formamide), IMS can be a critical tool for their separation and individual characterization. researchgate.net The ions are passed through a drift tube filled with a buffer gas, and their drift time is measured, which is related to their collision cross-section (CCS) – a value that reflects the ion's three-dimensional structure. nih.govub.edu

Table 5: Hypothetical Ion Mobility Separation of Dimethylphenylformamide Isomers

| Compound Name | Molecular Formula | Precursor Ion (m/z) | Drift Time (ms) |

| This compound | C9H11NO | 150.1 | 12.5 |

| N-(2,4-Dimethylphenyl)formamide | C9H11NO | 150.1 | 12.8 |

| N-(3,4-Dimethylphenyl)formamide | C9H11NO | 150.1 | 13.1 |

This table provides a hypothetical illustration of how ion mobility spectrometry could separate isomers of this compound. The drift times are for representative purposes only.

Electrochemical Analytical Techniques

Electrochemical techniques are particularly well-suited for the analysis of electroactive compounds, which can undergo oxidation or reduction reactions. The core principle involves applying an electrical potential to a solution containing the analyte and measuring the resulting current. The relationship between the potential and current provides qualitative and quantitative information about the analyte.

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of a chemical species. gamry.comyoutube.comyoutube.com It provides valuable insights into the mechanisms of oxidation and reduction reactions, the stability of reaction products, and the kinetics of electron transfer. gamry.comals-japan.com In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. youtube.comals-japan.com

The general class of N-arylformamides, to which this compound belongs, can undergo electrochemical oxidation, often leading to the formation of N-acyliminium ions. nih.govbeilstein-journals.orgbham.ac.uk This process involves the removal of electrons from the molecule at a specific potential, which would be observed as an anodic peak in a cyclic voltammogram. The precise potential of this peak would be characteristic of the compound's structure and the experimental conditions, such as the solvent and supporting electrolyte used.

Table 1: General Parameters in Cyclic Voltammetry

| Parameter | Description | Typical Information Obtained |

| Peak Potential (Ep) | The potential at which the current reaches a maximum for an oxidation or reduction process. | Information about the redox potential of the analyte. |

| Peak Current (Ip) | The maximum current measured during the forward or reverse scan. | Proportional to the concentration of the analyte. |

| Scan Rate (ν) | The rate at which the potential is swept (e.g., in mV/s). | Affects the peak current and can be used to study reaction kinetics. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials for a reversible couple. | Provides information on the reversibility of the electron transfer process. |

This table presents generalized parameters and their significance in cyclic voltammetry and is not based on specific experimental data for this compound.

Environmental Fate and Degradation Pathways Methodological Focus

Hydrolytic Degradation Studies

Hydrolysis is a key abiotic degradation pathway for N-arylformamides. The rate and products of this reaction are highly dependent on the pH of the surrounding medium.

The stability of N-arylformamides is significantly influenced by pH. Studies on the hydrolysis of N-(2,4-Dimethylphenyl)formamide, a surrogate for the 2,5-isomer, indicate that the degradation rate is faster under basic conditions. researchgate.net This is a common characteristic for the hydrolysis of amides, where the reaction can be catalyzed by both acid and base, though the base-catalyzed pathway is often more significant for formanilides. researchgate.net

The hydrolysis of formanilides generally follows pseudo-first-order kinetics under constant pH conditions. nih.gov The rate constant for the hydrolysis of N-(2,4-Dimethylphenyl)formamide has been observed to be significantly slower than the hydrolysis of its parent compound, amitraz (B1667126), particularly under acidic conditions where the formamide (B127407) is relatively stable. researchgate.net For instance, the half-life of N-(2,4-dimethylphenyl)formamide at pH 9.12 has been reported to be approximately 300 days, indicating its persistence in alkaline environments.

Table 1: Illustrative pH-Dependent Hydrolysis of N-(2,4-Dimethylphenyl)formamide

| pH | Condition | Observation | Reference |

|---|---|---|---|

| <3 | Acidic | Relatively stable. | researchgate.net |

| 3-6 | Weakly Acidic | Slower hydrolysis compared to basic conditions. | researchgate.net |

The primary product of the hydrolysis of N-arylformamides is the corresponding aniline (B41778) derivative and formic acid. In the case of N-(2,5-Dimethylphenyl)formamide, the expected hydrolysis product is 2,5-dimethylaniline (B45416) .

Studies on the degradation of amitraz have consistently identified 2,4-dimethylaniline (B123086) as the final hydrolysis product of N-(2,4-Dimethylphenyl)formamide. tandfonline.comresearchgate.netcore.ac.uk The hydrolysis pathway involves the cleavage of the amide bond, releasing the aniline moiety.

The identification and characterization of these hydrolysis products are typically achieved using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tandfonline.comresearchgate.netnih.gov These methods allow for the separation of the parent compound from its degradation products and their unambiguous identification based on their mass spectra and retention times.

Biotransformation and Microbial Degradation Processes

Microbial activity plays a significant role in the degradation of N-substituted formamides in the environment.

The microbial degradation of N-substituted formamides is primarily an enzymatic process. An enzyme designated as N-substituted formamide deformylase (NfdA) has been identified in soil bacteria, such as Arthrobacter pascens. nih.gov This enzyme catalyzes the hydrolysis of N-substituted formamides to yield the corresponding amine and formate. nih.gov It is highly probable that a similar enzymatic pathway is responsible for the biodegradation of this compound, leading to the formation of 2,5-dimethylaniline.

The resulting dimethylaniline can be further metabolized by various microorganisms. For example, Pseudomonas species have been shown to metabolize 2,4-dimethylaniline through oxidative deamination, potentially leading to the formation of catechols which can then enter central metabolic pathways. core.ac.uk The initial steps in the metabolism of dimethylanilines often involve N-demethylation and N-oxidation, as well as ring hydroxylation. atamanchemicals.comwikipedia.org

Monitoring the formation of biodegradation products like dimethylaniline in complex environmental matrices such as soil and water requires sensitive and selective analytical methods. Electrochemical methods, such as cyclic voltammetry, have been used to monitor the biological degradation of 2,4-dimethylaniline. core.ac.uk However, the most common and robust methods involve chromatography coupled with mass spectrometry.

LC-MS/MS is a particularly powerful technique for monitoring these polar metabolites in aqueous samples, often requiring minimal sample preparation. uni-due.de For more complex matrices like soil, extraction with a suitable solvent such as acetonitrile (B52724), followed by a cleanup step, is typically necessary before analysis by GC-MS or LC-MS/MS. epa.gov

Methodologies for Monitoring Environmental Residues of this compound and Related Compounds

The effective monitoring of this compound and its degradation products in the environment relies on advanced analytical techniques capable of detecting and quantifying these compounds at low concentrations.

Given the structural similarity to N-(2,4-Dimethylphenyl)formamide, the analytical methods developed for the detection of amitraz and its metabolites are directly applicable. These methods are crucial for assessing the environmental contamination and persistence of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of semi-volatile organic compounds. For the analysis of N-dimethylphenylformamide isomers and their aniline degradation products, a derivatization step may sometimes be employed to improve chromatographic performance and sensitivity, although direct analysis is also possible. tandfonline.comresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach for extracting these analytes from complex matrices like fruits and vegetables before GC-MS analysis. tandfonline.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for the analysis of polar and thermally labile pesticide metabolites in various matrices. nih.govuni-due.deresearchgate.net It offers high sensitivity and selectivity, allowing for the direct analysis of aqueous samples with minimal preparation. For honey and other complex food matrices, a liquid-liquid extraction followed by LC-MS/MS analysis provides reliable quantification of N-(2,4-Dimethylphenyl)formamide and 2,4-dimethylaniline. nih.gov

The following table summarizes the key analytical methodologies used for the monitoring of N-arylformamides and their degradation products.

Table 2: Analytical Methodologies for Monitoring N-Arylformamides and Related Compounds

| Analytical Technique | Sample Matrix | Target Analytes | Key Features | Reference(s) |

|---|---|---|---|---|

| GC-MS | Cucumber, Quince | Amitraz, 2,4-dimethylaniline, N-(2,4-dimethylphenyl)-N'-methylformamidine, N-(2,4-dimethylphenyl)formamide | QuEChERS extraction, good recovery and precision. | tandfonline.comresearchgate.net |

| LC-MS/MS | Honey | Amitraz, 2,4-dimethylaniline | High sensitivity and selectivity, low limits of detection. | nih.gov |

| LC-MS/MS | River Water | Polar pesticide metabolites | Suitable for trace-level quantification in aqueous matrices. | uni-due.de |

Sample Preparation and Extraction Protocols (e.g., QuEChERS)

Effective sample preparation is critical for the accurate analysis of trace-level contaminants in complex matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including formamide derivatives, in various samples. mdpi.com

The QuEChERS procedure fundamentally involves two main stages: an extraction step and a clean-up step. mdpi.com

Extraction: The process begins with the homogenization of the sample. A measured quantity of the sample is placed in a centrifuge tube, to which an organic solvent, typically acetonitrile, is added. mdpi.comeurl-pesticides.eu Acetonitrile is favored because it can extract a wide spectrum of organic compounds and promotes protein precipitation, which serves as an initial clean-up for complex samples. mdpi.com Partitioning salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are then added to induce phase separation between the aqueous and organic layers through a salting-out effect. mdpi.comeurl-pesticides.eu The tube is shaken vigorously to ensure thorough extraction of the analyte into the acetonitrile layer. eurl-pesticides.eu

Clean-up (Dispersive Solid-Phase Extraction - dSPE): After extraction and centrifugation, an aliquot of the supernatant (the acetonitrile extract) is transferred to a separate tube containing a mixture of sorbents for clean-up. mdpi.comeurl-pesticides.eu A common combination of sorbents includes primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and MgSO₄ to remove excess water. mdpi.comeurl-pesticides.eu For certain matrices, graphitized carbon black (GCB) may be used to remove pigments and sterols, although it can also retain planar analytes. The mixture is vortexed and then centrifuged, and the final cleaned-up extract is collected for analysis.

This method is highly advantageous due to its high throughput, cost-effectiveness, and reduced solvent consumption, making it a "green" alternative to traditional extraction techniques. mdpi.com

Table 1: QuEChERS Protocol Example

| Step | Procedure | Reagents/Materials | Purpose |

| 1. Sample Weighing | Weigh 10 g of the homogenized sample. | 50 mL centrifuge tube | Accurate sample amount for quantification. |

| 2. Extraction | Add 10 mL of acetonitrile and shake vigorously for 1 minute. | Acetonitrile | Extraction of the target analyte from the sample matrix. |

| 3. Salting Out | Add 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogencitrate sesquihydrate. Shake for 1 minute. | MgSO₄, NaCl, citrate salts | Induce phase separation. |

| 4. Centrifugation | Centrifuge for 5 minutes at ~3000 rpm. | Centrifuge | Separate the organic layer from solid debris and the aqueous layer. |

| 5. dSPE Clean-up | Transfer an aliquot of the acetonitrile extract to a tube containing 25 mg PSA and 150 mg MgSO₄ per mL of extract. | PSA, MgSO₄ | Remove matrix interferences like organic acids and water. |

| 6. Final Centrifugation | Shake the clean-up tube for 30 seconds and centrifuge for 5 minutes. | Centrifuge | Pellet the dSPE sorbents. |

| 7. Analysis | Collect the supernatant for injection into an analytical instrument (e.g., LC-MS/MS). | Autosampler vial | Quantification of the analyte. |

This table is a generalized example based on a typical QuEChERS protocol for pesticide residue analysis. eurl-pesticides.eu

Quantification Strategies and Calibration Curve Development

Following extraction and clean-up, quantification of this compound is typically performed using chromatographic techniques coupled with mass spectrometry, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). eurl-pesticides.euresearchgate.net This instrumentation offers high selectivity and sensitivity, which are essential for detecting low concentrations in complex environmental or food samples.

The quantification process relies on the development of a calibration curve. A series of standard solutions containing known concentrations of the analyte are analyzed, and the instrument's response (e.g., peak area) is plotted against the concentration. This curve serves as a reference to determine the concentration of the analyte in an unknown sample based on its measured response.

For reliable quantification, the calibration curve must exhibit good linearity over the expected concentration range of the samples. Linearity is typically assessed by the coefficient of determination (R²). In pesticide residue analysis, it is common for over 80% of the compounds to show R² values greater than 0.99, indicating a strong linear relationship. researchgate.net

In some regulatory contexts, the residue definition may encompass the parent compound and all its metabolites containing a specific moiety. For example, the EU maximum residue limit (MRL) for amitraz is defined as the sum of amitraz and all its metabolites that contain the 2,4-aniline moiety, expressed as amitraz. researchgate.net In such cases, a total residue method is employed. This involves a chemical hydrolysis step (e.g., under acidic and then alkaline conditions) to convert the parent compound and all related metabolites into a common derivative, such as 2,4-dimethylaniline. This single, stable compound is then extracted and quantified, with the result being expressed as the parent compound equivalent. researchgate.net

Table 2: Key Parameters in Quantification

| Parameter | Description | Typical Requirement/Value |

| Technique | The analytical instrumentation used for separation and detection. | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |

| Linearity (R²) | A measure of how well the calibration curve fits a linear model. | > 0.99 for reliable quantification. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | For a related metabolite, LOQs can be as low as 0.005 mg/kg. eurl-pesticides.eu |

| Recovery | The percentage of the true amount of analyte that is detected by the analytical method. | Typically aimed for 70-120% with good precision (RSD < 20%). |

Challenges in Matrix Effects and Low Concentration Analysis

A significant challenge in the analysis of trace compounds in complex matrices is the phenomenon known as the "matrix effect". researchgate.net The matrix effect refers to the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, affecting the accuracy and repeatability of the analysis. researchgate.net

The matrix effect is particularly prominent when using electrospray ionization (ESI), a common ionization technique in LC-MS/MS. researchgate.net It is quantified by comparing the slope of a calibration curve prepared in the sample matrix (matrix-matched calibration) to the slope of a curve prepared in a pure solvent. researchgate.net

Low to Mild Effect: A matrix effect (ME) value between -20% and +20% is generally considered acceptable.

Medium to Strong Effect: Values below -20% indicate significant signal suppression, while values above +20% indicate signal enhancement. researchgate.net

When significant matrix effects are present, especially suppression, the use of matrix-matched calibration curves is often necessary for accurate quantification. researchgate.net This involves preparing the calibration standards in a blank extract of the same matrix as the samples to compensate for the interference.

Analyzing very low concentrations of analytes also presents challenges related to instrument sensitivity. In some cases, poor linearity in calibration curves (R² < 0.9) can be a result of low sensitivity for a particular analyte in a specific matrix. researchgate.net This can make it difficult to obtain reliable data, potentially requiring method optimization to improve detection limits or the exclusion of the analyte from the scope of the study if sensitivity cannot be adequately achieved. researchgate.net

Industrial and Research Applications of N 2,5 Dimethylphenyl Formamide

Role in Fine Chemical and Specialty Chemical Synthesis

N-(2,5-Dimethylphenyl)formamide serves as a key building block in the synthesis of more complex molecules, particularly in the realms of fine and specialty chemicals. Its structural motif, featuring a formamide (B127407) group attached to a 2,5-dimethylphenyl ring, makes it a suitable precursor for a variety of derivatives with specific functionalities.

One notable area of application is in the development of bioactive compounds. The 2,5-dimethylphenyl scaffold is a common structural feature in various antimicrobial agents. nih.govmdpi.com Research has shown that novel compounds bearing the 2,5-dimethylphenyl substituent may exhibit antimicrobial activity against both Gram-positive and Gram-negative pathogens. nih.gov This suggests that this compound can be a crucial starting material for the synthesis of new therapeutic agents, particularly in the ongoing battle against antibiotic-resistant infections. nih.gov For instance, the 2,5-dimethylphenyl scaffold is found in some antifungal echinocandins and antibacterial agents like linezolid, highlighting the importance of this structural unit in medicinal chemistry. nih.gov